3-Amino-5-bromobenzamide

Description

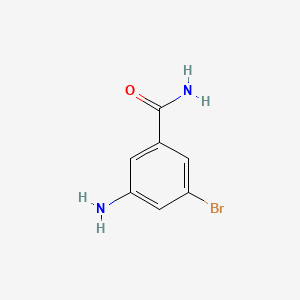

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHIROYGANGIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromobenzamide: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromobenzamide is a substituted aromatic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a benzamide core with amino and bromo substituents, presents a versatile scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. The strategic placement of the amino and bromo groups allows for further chemical modifications, making it a valuable building block in the design and discovery of novel drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-bromobenzamide, with a particular focus on its relevance in drug development.

Chemical Structure and Properties

The foundational identity of 3-Amino-5-bromobenzamide is established by its unique molecular structure and associated chemical properties.

Chemical Structure:

The structure of 3-Amino-5-bromobenzamide consists of a central benzene ring substituted with a carboxamide (-CONH₂) group at position 1, an amino (-NH₂) group at position 3, and a bromine (-Br) atom at position 5.

Physicochemical Properties:

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-5-bromobenzamide | N/A |

| CAS Number | 1261609-26-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [2] |

| Appearance | Expected to be an off-white to pale yellow solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF; poorly soluble in water | N/A |

Synthesis of 3-Amino-5-bromobenzamide

A primary and logical synthetic route to 3-Amino-5-bromobenzamide involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzamide. This transformation is a common and well-understood reaction in organic synthesis.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process starting from 3-bromo-5-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.

Caption: General synthetic workflow for 3-Amino-5-bromobenzamide.

Experimental Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the chemoselective reduction of the aromatic nitro group in 3-bromo-5-nitrobenzamide to yield 3-Amino-5-bromobenzamide. The primary challenge is to achieve high selectivity for the nitro group reduction without affecting the bromo and amide functionalities. Catalytic hydrogenation is a reliable and widely used method for this transformation.

Materials:

-

3-Bromo-5-nitrobenzamide

-

Ethanol or Ethyl Acetate (solvent)

-

Palladium on carbon (10% Pd/C) catalyst

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-bromo-5-nitrobenzamide (1.0 equivalent) in a sufficient volume of a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: To the solution, carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-bromobenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-Amino-5-bromobenzamide.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups in the presence of other reducible functional groups like amides and aryl halides under mild conditions.

-

Solvent: Ethanol and ethyl acetate are commonly used solvents for catalytic hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

-

Hydrogen Source: A hydrogen balloon provides a simple and effective way to introduce hydrogen gas into the reaction on a laboratory scale. For larger-scale reactions, a dedicated hydrogenation apparatus is preferred for safety and efficiency.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region would likely display three signals, each integrating to one proton, with splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. The chemical shifts of the amino and amide protons would appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would exhibit signals for the six aromatic carbons and the carbonyl carbon of the amide group. The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations for the primary amine and the amide group, typically in the range of 3400-3200 cm⁻¹. A strong absorption corresponding to the C=O stretching of the amide would be observed around 1650 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminobenzamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Role as a PARP Inhibitor Scaffold

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD⁺.[3][4]

The 3-Amino-5-bromobenzamide structure provides a key starting point for the development of more potent and selective PARP inhibitors. The amino group can be further functionalized to introduce moieties that can interact with specific residues in the active site of the PARP enzyme, while the bromine atom can serve as a handle for further synthetic modifications or contribute to binding affinity.

Caption: The role of 3-Amino-5-bromobenzamide as a scaffold for PARP inhibitors in the DNA damage response pathway.

Conclusion

3-Amino-5-bromobenzamide represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials and the strategic positioning of its functional groups make it an attractive scaffold for the generation of compound libraries for biological screening. While specific experimental data for this compound is not extensively documented, its structural similarity to known bioactive molecules, particularly PARP inhibitors, highlights its significant potential in the development of novel therapeutics. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic promise of the 3-Amino-5-bromobenzamide scaffold.

References

-

Angene. 3-Amino-5-bromobenzamide | 1261609-26-0. Available at: [Link].

-

Pharmaffiliates. 3-Amino-5-bromobenzamide | CAS No : 1261609-26-0. Available at: [Link].

-

PubMed Central (PMC). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Available at: [Link].

- Google Patents. Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray.

-

PubMed. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available at: [Link].

-

PubChem. 3-Aminobenzamide. Available at: [Link].

-

PubMed Central (PMC). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Available at: [Link].

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Amino-5-bromobenzamide: A Key Scaffold in Modern Drug Discovery

Abstract

3-Amino-5-bromobenzamide is a substituted aromatic amide that has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its structural framework, featuring an aminobenzamide core, is a well-established pharmacophore known for its interaction with critical enzymatic targets. The strategic placement of a bromine atom offers a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide provides a comprehensive technical overview of 3-Amino-5-bromobenzamide, including its physicochemical properties, a validated synthetic workflow, its crucial role as a PARP inhibitor scaffold, and essential safety protocols.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity in a research setting is the accurate identification and characterization of its core properties.

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-5-bromobenzamide | N/A |

| CAS Number | 1261609-26-0 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

Physicochemical Characteristics

While experimental data for this specific isomer is not broadly published, properties can be inferred from closely related analogs such as 2-amino-5-bromobenzamide and 3-aminobenzamide.

| Property | Estimated Value / Observation | Rationale / Comparative Source |

| Appearance | White to off-white or pale-yellow crystalline powder | Based on analogs like 2-amino-5-bromobenzamide. |

| Melting Point | >200 °C (Decomposition likely) | The related 3-Amino-5-bromobenzoic acid melts at 217-221 °C.[2] |

| Solubility | Soluble in DMSO, DMF, and hot alcohols; limited solubility in water. | Typical for substituted benzamides. |

| LogP | ~1.5 - 2.5 | Estimated based on the contribution of the bromine and amino groups. |

Synthesis Protocol: Amidation of 3-Amino-5-bromobenzoic Acid

The most direct and reliable synthesis of 3-Amino-5-bromobenzamide is achieved through the amidation of its corresponding carboxylic acid precursor. This method avoids the regioselectivity issues that would arise from attempting to brominate 3-aminobenzamide directly. The protocol below is a robust, two-step process involving the activation of the carboxylic acid followed by amination.

Experimental Workflow Diagram

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Amino-5-bromobenzamide is paramount. The following guidelines are based on safety data for closely related aminobenzamides and brominated aromatic compounds. [2][3][4]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a cool, dry place in a tightly sealed container, protected from light.

-

Avoid contact with strong oxidizing agents.

-

Conclusion

3-Amino-5-bromobenzamide is more than a simple chemical intermediate; it is a strategically designed building block for the development of targeted therapeutics. Its utility is firmly grounded in the proven success of the aminobenzamide pharmacophore in PARP inhibition. The synthetic accessibility and potential for derivatization make it an invaluable tool for medicinal chemists aiming to address critical challenges in oncology and beyond. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in drug discovery programs.

References

- Matrix Scientific. (n.d.). Material Safety Data Sheet.

-

PubChem. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved from PubChem. [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-bromobenzamide CAS No: 1261609-26-0. Retrieved from Pharmaffiliates. [Link]

-

Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from Wikipedia. [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Amino-5-bromobenzamide: An In-Depth Analysis for Drug Discovery Professionals

Abstract: This technical guide provides a detailed spectroscopic characterization of the key pharmaceutical intermediate, 3-Amino-5-bromobenzamide (C₇H₇BrN₂O). In the dynamic landscape of drug development, a profound understanding of the structural and electronic properties of molecular building blocks is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this endeavor, providing the definitive structural elucidation required for regulatory compliance and rational drug design.

Due to the limited availability of published experimental spectra for this specific compound, this whitepaper presents a robust, predicted spectroscopic profile. This analysis is meticulously constructed from foundational spectroscopic principles and comparative data from structurally analogous compounds. Each prediction is substantiated with detailed mechanistic explanations, providing researchers with a reliable framework for the identification and quality control of 3-Amino-5-bromobenzamide in a laboratory setting.

Introduction: The Structural Significance of 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide is a substituted aromatic compound featuring three key functional groups: a primary aromatic amine, a bromine atom, and a primary carboxamide. This unique arrangement of electron-donating (amine) and electron-withdrawing (bromo, amide) groups on a benzene ring makes it a versatile scaffold in medicinal chemistry. Its derivatives are explored in various therapeutic areas, often serving as precursors for more complex heterocyclic systems.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. This guide provides the predicted spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—that serve as the molecular fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis presented herein is based on established substituent effects on aromatic systems.[1][2][3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-bromobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity effectively solubilizes the compound and its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic signals. Furthermore, it allows for the observation of exchangeable N-H protons.

-

Instrument Configuration: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature of 298 K.

-

Use a spectral width of at least 12 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using the same sample.

-

Use a spectral width of 220 ppm.

-

Accumulate at least 1024 scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amine and amide protons will also be visible, typically as broad signals.

Analysis and Justification:

-

Aromatic Protons (H-2, H-4, H-6): The substituents dictate the electronic environment and thus the chemical shifts. The -NH₂ group is a strong electron-donating group, causing shielding (upfield shift), particularly at the ortho and para positions. The -CONH₂ and -Br groups are electron-withdrawing, causing deshielding (downfield shift).

-

H-2: Positioned between two electron-withdrawing groups (-Br and -CONH₂), this proton is expected to be the most deshielded. It will likely appear as a triplet (or more accurately, a triplet of triplets with small coupling constants, often resolving as a broad singlet or triplet) due to coupling with H-4 and H-6.

-

H-6: Situated between the electron-donating -NH₂ group and the electron-withdrawing -CONH₂ group, its chemical shift will be intermediate. It is expected to appear as a triplet.

-

H-4: Located between the -NH₂ and -Br groups, it will also have an intermediate chemical shift and appear as a triplet.

-

-

Amine and Amide Protons (-NH₂): These protons are exchangeable and their signals are often broad due to quadrupolar relaxation and hydrogen bonding. In DMSO-d₆, they are clearly observable. The amide protons are generally more deshielded than the amine protons. Addition of D₂O would cause these signals to disappear, confirming their assignment.

Table 1: Predicted ¹H NMR Data for 3-Amino-5-bromobenzamide in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~7.8 - 8.0 | t (J ≈ 1.8 Hz) | 1H |

| H-6 | ~7.4 - 7.6 | t (J ≈ 2.0 Hz) | 1H |

| H-4 | ~7.2 - 7.4 | t (J ≈ 1.9 Hz) | 1H |

| -CONH₂ (Amide) | ~7.5 (broad s) and ~7.9 (broad s) | 2 x br s | 2H |

| -NH₂ (Amine) | ~5.5 - 6.0 | br s | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group.

Analysis and Justification:

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 165-170 ppm range for benzamides.[1]

-

Aromatic Carbons:

-

C-1 (ipso- to CONH₂): Its shift will be influenced by the amide group.

-

C-3 (ipso- to NH₂): The strong electron-donating effect of the amino group will cause a significant upfield (shielding) effect.

-

C-5 (ipso- to Br): The carbon directly attached to bromine will be deshielded, but less so than iodinated or chlorinated carbons.

-

The remaining carbons (C-2, C-4, C-6) will have shifts determined by the combined effects of the three substituents.

-

Table 2: Predicted ¹³C NMR Data for 3-Amino-5-bromobenzamide in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.0 |

| C-3 | ~149.0 |

| C-1 | ~135.0 |

| C-6 | ~125.0 |

| C-2 | ~122.0 |

| C-5 | ~118.0 |

| C-4 | ~115.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Analysis: Place the KBr pellet (or the sample on the ATR crystal) in the spectrometer and acquire the spectrum.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add at least 16 scans to achieve a good signal-to-noise ratio.

Predicted IR Spectrum Analysis

The IR spectrum of 3-Amino-5-bromobenzamide will be dominated by absorptions from the amine and amide functional groups.

Analysis and Justification:

-

N-H Stretching Region (3500-3100 cm⁻¹): This region is highly diagnostic. As a primary amine and a primary amide are present, four distinct N-H stretching bands are expected, although they may overlap.

-

C=O Stretching Region (1700-1630 cm⁻¹): A very strong and sharp absorption, known as the Amide I band, is characteristic of the carbonyl group. For aromatic amides, this typically appears around 1660 cm⁻¹.[6][7]

-

N-H Bending Region (1650-1580 cm⁻¹): Both the amine (scissoring) and amide (Amide II band) groups exhibit N-H bending vibrations in this region. These absorptions are often strong and may overlap with the C=O stretch or aromatic C=C vibrations.[4][8]

-

Aromatic Region (1600-1450 cm⁻¹): Medium to strong absorptions from C=C stretching vibrations within the benzene ring are expected.

-

Fingerprint Region (< 1400 cm⁻¹): This complex region will contain C-N stretching (~1335-1250 cm⁻¹ for aromatic amines) and C-Br stretching bands.[4]

Table 3: Predicted Major IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Aromatic Amine | ~3450 | Medium |

| N-H Symmetric Stretch | Aromatic Amine | ~3350 | Medium |

| N-H Asymmetric Stretch | Primary Amide | ~3350 | Medium |

| N-H Symmetric Stretch | Primary Amide | ~3180 | Medium-Strong |

| C=O Stretch (Amide I) | Primary Amide | ~1660 | Strong, Sharp |

| N-H Bend (Scissoring/Amide II) | Amine / Amide | ~1620 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, 1580, 1470 | Medium-Strong |

| C-N Stretch | Aromatic Amine | ~1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Ionization Method: Electron Impact (EI) is a standard method for small, relatively volatile molecules, providing reproducible fragmentation patterns.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Parameters:

-

Use a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

-

Predicted Mass Spectrum Analysis

Molecular Ion and Isotopic Pattern: The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Formula: C₇H₇BrN₂O

-

M⁺ peak (with ⁷⁹Br): m/z = (712.00) + (71.01) + 78.92 + (2*14.01) + 16.00 = 214.99

-

M+2 peak (with ⁸¹Br): m/z = (712.00) + (71.01) + 80.92 + (2*14.01) + 16.00 = 216.99 The presence of a pair of peaks of nearly 1:1 intensity at m/z 215 and 217 would be definitive evidence for a monobrominated compound.

Predicted Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral losses.[12][13][14]

-

Loss of Amide Radical: Cleavage of the C-C bond between the ring and the carbonyl group can lead to the loss of a •CONH₂ radical (44 Da), resulting in a 3-amino-5-bromophenyl cation.

-

m/z 171/173

-

-

Formation of Benzoyl Cation: α-cleavage of the amide C-N bond results in the loss of a •NH₂ radical (16 Da) to form a 3-amino-5-bromobenzoyl cation. This is a very common pathway for amides.

-

m/z 199/201

-

-

Loss of CO: The benzoyl cation can subsequently lose a neutral carbon monoxide molecule (28 Da).

-

m/z 171/173 (from m/z 199/201)

-

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a •Br radical (79 or 81 Da).

-

m/z 136 (from m/z 215/217)

-

-

Loss of HCN: Aromatic amines can undergo ring fragmentation to lose HCN (27 Da).[15]

Table 4: Predicted Major Fragments in EI-MS

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 215 / 217 | [C₇H₇BrN₂O]⁺• | Molecular ion peak (M⁺•, M+2), ~1:1 intensity |

| 199 / 201 | [C₇H₅BrO]⁺• | Loss of •NH₂ |

| 171 / 173 | [C₆H₅BrN]⁺• | Loss of CO from m/z 199/201 |

| 136 | [C₇H₈N₂O]⁺ | Loss of •Br |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Visualized Workflows and Fragmentation

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz (DOT language) to illustrate the logical workflow for analysis and the predicted fragmentation cascade.

Caption: Logical workflow for the synthesis and spectroscopic confirmation of 3-Amino-5-bromobenzamide.

Caption: Predicted major fragmentation pathway for 3-Amino-5-bromobenzamide in EI-MS.

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic baseline for 3-Amino-5-bromobenzamide. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data provides researchers, scientists, and drug development professionals with a robust tool for structural verification and quality assessment. The provided protocols are designed to be self-validating, ensuring that laboratory results can be reliably compared against these authoritative predictions. By grounding these predictions in the fundamental principles of spectroscopy and comparative data, this document serves as a critical resource for any work involving this important chemical intermediate.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.).

- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). Benchchem.

- Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. (n.d.). J-Stage.

- INFRARED SPECTROSCOPY. (n.d.). St.

- Benzamide(55-21-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- IR: amines. (n.d.). University of Arizona.

- 3-Aminobenzamide(3454-24-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- 6.7: Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- GCMS Section 6.15. (n.d.). Whitman College.

- Video: Mass Spectrometry of Amines. (2023). JoVE.

- 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts.

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Journal of the Chemical Society.

- 3-Aminobenzamide(3544-24-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.). Journal of the American Society for Mass Spectrometry.

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.).

- The M+1 & M+2 Peaks. (2025). Save My Exams.

- IR Spectrum: Amides. (n.d.). Química Organica.

- Benzamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Substituent effects on 13C chemical shifts. (1972). Journal of the American Chemical Society.

- c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. (n.d.).

- Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). (n.d.).

- Mass Spectroscopy Lecture 6 : Fragment

- 3-Aminobenzamide. (n.d.). PubChem.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. (n.d.). The Journal of Organic Chemistry.

- Benzamide-simplified mass spectrum. (n.d.).

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. (2004). Molecules.

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).

- Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online.

- Infrared Spectroscopy. (n.d.).

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025).

- Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. (n.d.). MDPI.

- Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. (n.d.).

- FT–IR benzamide. (n.d.).

- p-Aminobenzamide(2835-68-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). (n.d.).

- bmse000668 Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank.

- Mass Spectrometry - Fragmentation P

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- 3-Aminobenzamide PARP inhibitor. (n.d.). Selleck Chemicals.

- 3-Aminobenzamide. (n.d.). Wikipedia.

- 3-amino Benzamide (CAS 3544-24-9). (n.d.). Cayman Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. GCMS Section 6.15 [people.whitman.edu]

Solubility and Stability of 3-Amino-5-bromobenzamide: A Comprehensive Pre-formulation Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-bromobenzamide is a substituted aromatic amide with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is a non-negotiable prerequisite for successful drug development. These parameters directly influence bioavailability, formulation design, storage conditions, and regulatory approval. This technical guide provides a robust framework for the comprehensive characterization of 3-Amino-5-bromobenzamide. It outlines detailed protocols for solubility profiling across various pharmaceutically relevant solvents and a rigorous approach to stability assessment through forced degradation studies, in line with regulatory expectations. The methodologies are grounded in scientific principles and authoritative guidelines to ensure the generation of reliable and submission-ready data.

Introduction: The Critical Role of Pre-formulation Studies

The journey from a promising chemical entity to a viable drug candidate is paved with meticulous scientific investigation. Pre-formulation, the phase where the physical and chemical properties of a new drug substance are characterized, forms the bedrock of all subsequent development efforts. For a molecule like 3-Amino-5-bromobenzamide, whose structure comprises an aromatic ring, an amino group, a bromo substituent, and an amide functional group, a complex interplay of these moieties will govern its behavior.

The primary objectives of this guide are:

-

To establish a definitive solubility profile of 3-Amino-5-bromobenzamide in aqueous and organic media.

-

To identify the intrinsic stability of the molecule and elucidate its degradation pathways under various stress conditions.

-

To provide validated, step-by-step protocols that enable researchers to perform these critical studies, ensuring data integrity and reproducibility.

This document is structured to serve as a practical guide for scientists, explaining not just what to do, but why each step is critical from both a scientific and regulatory perspective.

Physicochemical Properties of 3-Amino-5-bromobenzamide

A foundational understanding of the molecule's basic properties is the starting point for any investigation.

-

Chemical Structure:

-

Molecular Formula: C₇H₇BrN₂O

-

Molecular Weight: 215.05 g/mol

-

CAS Number: 1261609-26-0

-

Predicted Properties: The presence of the amino and amide groups suggests the potential for both hydrogen bond donation and acceptance, which will significantly influence its solubility in protic solvents. The aromatic ring and bromine atom contribute to its lipophilicity. The amide bond is a known site for potential acid- or base-catalyzed hydrolysis.

Solubility Profiling: A Quantitative Approach

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. As per the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. Determining this property early is essential for formulation strategy.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to probe the molecule's behavior in environments it will encounter during manufacturing, formulation, and physiological exposure. We categorize them as follows:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These mimic the physiological pH of the stomach and small intestine, providing direct insight into how the compound will behave upon oral administration.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can donate hydrogen bonds and are common in crystallization and formulation processes. The solubility of 3-amino benzamide (a related compound) in ethanol highlights the importance of this class.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent solubilizing agents used in early-stage in vitro screening and stock solution preparation. Their ability to accept hydrogen bonds without donating them can effectively break the crystal lattice of the solute.

-

Non-Polar Solvents (e.g., Heptane, Toluene): While low solubility is expected, this data is crucial for understanding lipophilicity and potential issues during synthesis and purification, such as extraction procedures.

Experimental Workflow for Solubility Assessment

The workflow below illustrates a systematic process for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is aligned with the principles recommended by the FDA for BCS classification.

Objective: To determine the equilibrium solubility of 3-Amino-5-bromobenzamide in various solvents at controlled temperatures.

Materials:

-

3-Amino-5-bromobenzamide

-

Selected solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Water, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated HPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess amount

The Strategic Utility of 3-Amino-5-bromobenzamide in Modern Drug Discovery: A Technical Guide

Introduction: The Benzamide Scaffold as a Privileged Structure in Targeted Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzamide moiety is one such "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its defining feature, a carboxamide group attached to a benzene ring, provides a rigid scaffold that can be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high-affinity binding to enzyme active sites and receptors.

A paramount application of the benzamide scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage.[1] They detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins.[1] By inhibiting PARP, the repair of SSBs is compromised. In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are catastrophic for the cancer cell, resulting in cell death through a concept known as synthetic lethality.[1]

This guide focuses on a specific, strategically functionalized benzamide derivative: 3-Amino-5-bromobenzamide . While not an end-drug itself, this compound represents a pivotal starting material and a versatile building block for the synthesis of novel therapeutic candidates. Its unique substitution pattern—an amino group for derivatization and a bromine atom for cross-coupling reactions—unlocks a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. We will delve into its synthesis, its role as a key intermediate, and the experimental workflows for evaluating the biological activity of its derivatives, with a primary focus on the development of next-generation PARP inhibitors.

Physicochemical Properties of 3-Amino-5-bromobenzamide

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthetic chemistry. Below is a summary of the key identifiers and properties for 3-Amino-5-bromobenzamide.

| Property | Value | Source |

| CAS Number | 1261609-26-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | |

| Storage | 2-8°C, protected from light and moisture | [2] |

Strategic Synthesis of the 3-Amino-5-bromobenzamide Intermediate

The availability of a reliable and scalable synthesis for 3-Amino-5-bromobenzamide is a prerequisite for its use in extensive drug discovery campaigns. A common and efficient route begins with a more readily available starting material, 3-aminobenzamide, and introduces the bromo-substituent through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Amino-5-bromobenzamide

This protocol describes the bromination of 3-aminobenzamide using N-bromosuccinimide (NBS), a widely used reagent for selective bromination of aromatic rings.

Materials:

-

3-Aminobenzamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzamide (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of NBS: While maintaining the temperature at 0°C, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and slow addition is crucial to control the temperature and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Amino-5-bromobenzamide.

Application in Lead Generation: Derivatization of 3-Amino-5-bromobenzamide

The true value of 3-Amino-5-bromobenzamide lies in its potential for derivatization at two key positions: the 3-amino group and the 5-bromo position. This dual functionality allows for the creation of large, diverse libraries of novel compounds for high-throughput screening.

Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for creating a library of potential PARP inhibitors starting from 3-Amino-5-bromobenzamide.

Caption: A generalized workflow for the synthesis and screening of novel PARP inhibitors.

Protocol 1: N-Acylation of the 3-Amino Group

This protocol describes the reaction of the 3-amino group with an acyl chloride to form an amide bond, a common feature in many PARP inhibitors.

Materials:

-

3-Amino-5-bromobenzamide

-

Acyl chloride of choice (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Standard workup and purification reagents as listed previously.

Procedure:

-

Dissolve 3-Amino-5-bromobenzamide (1.0 eq) in anhydrous DCM.

-

Add a base such as triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Purify the resulting N-acyl derivative by column chromatography or recrystallization.

Protocol 2: Suzuki Cross-Coupling at the 5-Bromo Position

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups. These groups can probe additional binding pockets within the target enzyme.

Materials:

-

3-Amino-5-bromobenzamide derivative (from Protocol 1)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the 5-bromo-benzamide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Perform an aqueous workup and purify the final coupled product by column chromatography.

Biological Evaluation of Novel Benzamide Derivatives

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising candidates.

Tier 1: In Vitro PARP Enzyme Inhibition Assay

The primary screen should directly measure the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is inversely proportional to the inhibitory activity of the test compound.

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Mixture: In each well, add activated DNA, biotinylated NAD+, and the PARP-1 enzyme.

-

Compound Addition: Add the synthesized compounds at various concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plate at room temperature to allow the PARP reaction to proceed.

-

Detection: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Tier 2: Cell-Based Assays for Synthetic Lethality

Compounds that show potent PARP-1 inhibition in the enzymatic assay should be advanced to cell-based assays to confirm their activity in a biological context.

Principle: This assay leverages the principle of synthetic lethality by comparing the cytotoxicity of the compounds in a pair of cell lines: one with a functional homologous recombination pathway (e.g., BRCA-proficient) and one with a defect in this pathway (e.g., BRCA-deficient). A potent and selective PARP inhibitor will be significantly more toxic to the BRCA-deficient cells.

Protocol Outline:

-

Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72-96 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the compound concentration for each cell line and calculate the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the BRCA-deficient cell line indicates the desired synthetic lethal effect.

Conclusion: A Versatile Scaffold for Future Discovery

3-Amino-5-bromobenzamide is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed functional handles for orthogonal derivatization make it an ideal starting point for the rapid and efficient generation of diverse compound libraries. By leveraging the synthetic pathways and screening cascades outlined in this guide, researchers can systematically explore the structure-activity relationships of the benzamide scaffold. This approach, grounded in the principles of targeted therapy and synthetic lethality, holds significant promise for the discovery of novel, potent, and selective inhibitors of PARP and other clinically relevant targets, ultimately contributing to the development of the next generation of precision medicines.

References

-

Pharmaffiliates. 3-Amino-5-bromobenzamide | CAS No: 1261609-26-0. [Link]

Sources

The Evolving Landscape of Drug Discovery: A Technical Guide to 3-Amino-5-bromobenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and pharmacological significance. Among its many derivatives, 3-Amino-5-bromobenzamide has emerged as a crucial building block, a foundational core for a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of 3-Amino-5-bromobenzamide, its synthesis, and the burgeoning field of its analogs, with a particular focus on their application as potent enzyme inhibitors in oncology and beyond. We will delve into the rationale behind their design, the nuances of their synthesis, and the methodologies for their biological evaluation, offering a comprehensive resource for researchers at the forefront of drug discovery.

The Core Moiety: Understanding 3-Amino-5-bromobenzamide

3-Amino-5-bromobenzamide (C₇H₇BrN₂O) is a substituted aromatic amide whose strategic placement of an amino group, a bromine atom, and a carboxamide function on the benzene ring makes it a highly versatile scaffold.[1] The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that influences its reactivity and its interaction with biological targets. The primary amino group and the amide functionality provide key hydrogen bonding donors and acceptors, crucial for molecular recognition within enzyme active sites.

Synthesis of the Scaffold: A Step-by-Step Approach

The synthesis of 3-Amino-5-bromobenzamide is a critical first step in the development of its analogs. A reliable and commonly employed method involves the reduction of a nitro-substituted precursor, 3-bromo-5-nitrobenzamide.[2] This multi-step synthesis is outlined below, providing a robust protocol for laboratory application.

Synthesis of 3-Bromo-5-nitrobenzoic Acid

The journey begins with the commercially available 3,5-dinitrobenzoic acid, which undergoes a Sandmeyer-type reaction to introduce the bromo substituent.

Amidation of 3-Bromo-5-nitrobenzoic Acid

The resulting acid is then converted to the corresponding amide. This can be achieved through activation of the carboxylic acid, for example, by conversion to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[2]

Reduction of the Nitro Group to Yield 3-Amino-5-bromobenzamide

The final and crucial step is the selective reduction of the nitro group to an amine. This transformation must be performed under conditions that do not affect the bromo and amide functionalities. A common and effective method is the use of a metal catalyst, such as iron powder in the presence of an acid like hydrochloric acid.[3]

Experimental Protocol: Synthesis of 3-Amino-5-bromobenzamide

Materials:

-

3-Bromo-5-nitrobenzamide

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-bromo-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reducing Agent: To this suspension, add iron powder (e.g., 3.0 eq).

-

Initiation of Reaction: Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

-

Reaction Monitoring: The reaction is typically exothermic. Maintain the reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Amino-5-bromobenzamide.[3]

The Power of Analogs: Targeting Disease with Precision

The true potential of 3-Amino-5-bromobenzamide lies in its role as a scaffold for the synthesis of a diverse library of analogs. By modifying the amine and amide functionalities, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve high potency and selectivity for specific biological targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A Revolution in Cancer Therapy

One of the most significant applications of the 3-aminobenzamide scaffold is in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[4] PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[5]

The 3-aminobenzamide core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to bind to the catalytic domain and competitively inhibit its function.[4] Analogs of 3-Amino-5-bromobenzamide have been designed to enhance this inhibitory activity and improve drug-like properties.

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

The development of potent and selective inhibitors relies heavily on understanding the structure-activity relationship (SAR). For 3-aminobenzamide-based PARP inhibitors, SAR studies have revealed several key insights:

-

The Amide Group: The amide NH and carbonyl oxygen are critical for hydrogen bonding interactions in the nicotinamide-binding pocket of PARP.

-

The 3-Amino Group: This group often serves as an attachment point for larger substituents that can extend into other regions of the active site, enhancing binding affinity and selectivity.

-

The 5-Bromo Substituent: The bromine atom can participate in halogen bonding or occupy a hydrophobic pocket, contributing to the overall binding energy. Modifications at this position can significantly impact potency.

-

N-Substituted Analogs: Introducing various substituents on the amide nitrogen allows for the exploration of different chemical spaces and the optimization of pharmacokinetic properties such as solubility and cell permeability.[3]

Beyond PARP: Exploring New Therapeutic Avenues

The versatility of the 3-Amino-5-bromobenzamide scaffold extends beyond PARP inhibition. Researchers are actively exploring its potential in targeting other enzymes implicated in disease:

-

Kinase Inhibitors: The benzamide core can be incorporated into scaffolds designed to target various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer and other diseases.[6][7][8]

-

Sirtuin Inhibitors: Certain benzamide derivatives have shown inhibitory activity against sirtuins, a class of enzymes involved in cellular metabolism, aging, and inflammation.

-

Other Enzyme Targets: The potential for developing inhibitors against a wide range of other enzymes makes this scaffold an attractive starting point for drug discovery programs in various therapeutic areas.

Quantitative Analysis: A Comparative Look at Analog Performance

To facilitate the comparison of different analogs, quantitative data such as the half-maximal inhibitory concentration (IC50) is crucial. The following table summarizes representative IC50 values for various benzamide-based inhibitors, highlighting the impact of structural modifications on their biological activity.

| Compound Class | Target Enzyme | Representative Analog Structure | IC50 (nM) | Reference |

| PARP Inhibitor | PARP-1 | Olaparib | 1-5 | [9][10] |

| PARP Inhibitor | PARP-2 | Rucaparib | 0.2-0.3 | [10] |

| PARP Inhibitor | PARP-1/2 | Talazoparib | <1 | [10][11] |

| Kinase Inhibitor | Bcr-Abl | NS-187 (a 3-substituted benzamide) | Potent activity | [6] |

| FGFR Inhibitor | FGFR1-4 | A 3-amino-pyrazine-2-carboxamide derivative | 600 (FGFR2), 480 (FGFR3) | [7] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Workflows for Biological Evaluation

The successful development of novel therapeutics requires robust and reproducible biological assays. The following provides a general workflow for the in vitro evaluation of 3-Amino-5-bromobenzamide analogs as potential enzyme inhibitors.

Protocol: In Vitro PARP Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase) conjugate

-

HRP substrate (e.g., TMB)

-

96-well plates (high-binding)

-

Test compounds (3-Amino-5-bromobenzamide analogs) dissolved in DMSO

-

Assay buffer

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating of Plates: Coat a 96-well plate with histones overnight at 4°C. Wash the plate to remove unbound histones.

-

Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

-

Reaction Mixture: In each well, add the PARP-1 enzyme and the test compound at various concentrations.

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

-

Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains on the histones.

-

Signal Generation: After another wash step, add the HRP substrate. The HRP will catalyze a colorimetric reaction.

-

Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: The absorbance is proportional to the amount of PARylation. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using appropriate software.[12]

Future Directions and Conclusion

The 3-Amino-5-bromobenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from SAR studies on PARP inhibitors are now being applied to the design of inhibitors for other enzyme families. The future of this field lies in the development of highly selective inhibitors that can target specific disease pathways with minimal off-target effects. The use of computational modeling and structure-based drug design will undoubtedly accelerate this process.

References

-

Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

-

BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

-

Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Palma, J. P. (2007). Preclinical evaluation of the PARP inhibitor olaparib in combination with cytotoxic chemotherapy in pediatric solid tumors. Clinical Cancer Research, 13(9), 2727–2737. [Link]

-

Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

-

3-Amino-5-bromobenzamide | 1261609-26-0. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved January 16, 2026, from [Link]

-

Wang, S., Li, Y., Zhang, Y., & Ma, L. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. [Link]

-

Ma, L., Li, Y., Luo, R., Wang, Y., Cao, J., Fu, W., ... & Lv, X. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17865-17883. [Link]

-

Chevanne, M., Gherlardini, C., & Caldini, R. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3(1), 12. [Link]

-

ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved January 16, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Agamy, M. H. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(23), 8234. [Link]

-

Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2118768119. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268-277. [Link]

- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.

-

Chevanne, M., Gherlardini, C., & Caldini, R. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3, 12. [Link]

-

da Silva, G. N., & de Oliveira, D. B. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(11), 3321. [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved January 16, 2026, from [Link]

-

Black, A. S., & Melander, C. (2019). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Advances, 9(33), 19034-19039. [Link]

-

Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1993). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 7(3), 197-210. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved January 16, 2026, from [Link]

-

Hung, C. C., Chen, C. H., & Lee, C. Y. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 1023–1035. [Link]

-

ResearchGate. (n.d.). Heat map showing the known IC 50 values of PARP inhibitors shown in.... Retrieved January 16, 2026, from [Link]

Sources

- 1. Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. youtube.com [youtube.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Terrain of a Key Pharmaceutical Building Block: A Technical Guide to 3-Amino-5-bromobenzamide

For the discerning researcher, scientist, and drug development professional, the quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of 3-Amino-5-bromobenzamide, a crucial building block in medicinal chemistry. We will explore its commercial availability, typical purity levels, and the critical analytical methodologies for its quality assessment, all while contextualizing its significance in the synthesis of targeted therapeutics.

Commercial Landscape: Sourcing and Purity Expectations

3-Amino-5-bromobenzamide is commercially available from a range of suppliers catering to the research and pharmaceutical industries. While purity levels can vary, a common specification offered is in the range of 97% or higher. It is imperative for researchers to scrutinize the supplier's technical data sheets and, when available, the Certificate of Analysis (CoA) to ascertain the precise purity and the analytical method used for its determination.

| Supplier Category | Typical Purity Levels | Notes |

| Research Chemical Suppliers | 97-98% | Often suitable for early-stage discovery and lead optimization. Purity is typically determined by HPLC or NMR. It is advisable to independently verify the purity for critical applications. |

| Fine Chemical Manufacturers | >98% | These suppliers may offer higher purity grades and can often provide more detailed analytical data, including information on residual solvents and inorganic impurities. Custom synthesis to higher purity specifications may also be an option. |

| cGMP-compliant Suppliers | >99% | For use in pre-clinical and clinical development, sourcing from a supplier compliant with Current Good Manufacturing Practices (cGMP) is essential. These suppliers provide extensive documentation, including detailed CoAs with validated analytical methods, impurity profiles, and statements on elemental impurities and residual solvents. |

It is crucial to note that the seemingly small percentage of impurities can have a significant impact on downstream applications, particularly in drug development, where unidentified byproducts can lead to off-target effects or complicate regulatory submissions.

The Synthetic Pathway and Potential Impurities: A Chemist's Perspective

A common synthetic route to 3-Amino-5-bromobenzamide involves the reduction of a nitro group precursor, such as 3-bromo-5-nitrobenzoic acid.[1] This precursor can be synthesized through methods like the direct bromination of 5-nitrobenzoic acid or a Sandmeyer reaction on 3-amino-5-nitrobenzoic acid.[1] The amide functionality can be introduced at various stages of the synthesis.

Understanding the synthetic route is critical for anticipating potential impurities. These can include:

-

Starting Materials: Unreacted 3-bromo-5-nitrobenzoic acid or its precursors.

-

Isomeric Impurities: Incomplete regioselectivity during bromination could lead to the presence of other bromo-nitro or bromo-amino benzamide isomers.

-

Over-reduction Products: In some reduction processes, the aromatic ring could be partially or fully saturated.

-

Byproducts of Amidation: Impurities arising from the reagents used to form the benzamide, such as coupling agents or activating agents.

-

Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.

The following diagram illustrates a generalized workflow for assessing and qualifying a commercial supplier of 3-Amino-5-bromobenzamide.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Amino-5-bromobenzamide as a Chemical Intermediate

Introduction: The Strategic Importance of 3-Amino-5-bromobenzamide in Synthetic Chemistry

3-Amino-5-bromobenzamide is a key building block in modern medicinal chemistry and drug discovery. Its disubstituted aromatic ring, featuring an amine, a bromine atom, and a carboxamide, presents a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in the construction of pharmacologically active compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a validated therapeutic strategy in oncology.[1][2] The 3-aminobenzamide moiety itself is a known pharmacophore for PARP inhibition.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-5-bromobenzamide, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 3-Amino-5-bromobenzamide

| Property | Value | Source |

| CAS Number | 1261609-26-0 | [3] |

| Molecular Formula | C₇H₇BrN₂O | [3] |

| Molecular Weight | 215.05 g/mol | [3] |

| Appearance | Likely an off-white to pale yellow solid | [1] |

| Storage | 2-8°C Refrigerator | [3] |

Safety and Handling Precautions:

-

Hazard Statements: Based on analogous compounds, 3-Amino-5-bromobenzamide should be handled as a substance that may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[4][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 3-Amino-5-bromobenzamide an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in C-N and C-C bond formation, respectively.[8][9][10][11]

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][12][13] This protocol provides a general framework for the coupling of 3-Amino-5-bromobenzamide with a primary or secondary amine.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[9][12] The choice of ligand is critical for the success of the reaction.[8]

Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

-

3-Amino-5-bromobenzamide (1.0 mmol)

-

Amine (primary or secondary, 1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)[8]

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 mmol)[8]

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add 3-Amino-5-bromobenzamide, the amine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.